1,3-Dibromo-2-(trichloromethoxy)benzene
Overview
Description
1,3-Dibromo-2-(trichloromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trichloromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of bromine or bromine-containing reagents and appropriate solvents to facilitate the bromination process
Industrial Production Methods
Industrial production of 1,3-Dibromo-2-(trichloromethoxy)benzene may involve large-scale bromination and subsequent functionalization processes. The specific methods and conditions used in industrial settings can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups, while oxidation and reduction can result in the formation of various oxidized or reduced products.
Scientific Research Applications
1,3-Dibromo-2-(trichloromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It can be used in the development of pharmaceutical compounds with potential therapeutic applications.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.
Environmental Studies: It can be used in studies related to environmental chemistry and the impact of halogenated compounds on the environment.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the trichloromethoxy group can participate in various chemical interactions, leading to the formation of different products. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: A compound with two bromine atoms attached to a benzene ring, but without the trichloromethoxy group.
1,3-Dichlorobenzene: A compound with two chlorine atoms attached to a benzene ring.
1,3-Dibromo-2,4,6-trimethylbenzene: A compound with two bromine atoms and three methyl groups attached to a benzene ring.
Uniqueness
1,3-Dibromo-2-(trichloromethoxy)benzene is unique due to the presence of both bromine atoms and a trichloromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in scientific research.
Properties
IUPAC Name |
1,3-dibromo-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2Cl3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZDIQSEGXTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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